molecular formula C21H23N3O B2540000 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 586985-52-6

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2540000
CAS No.: 586985-52-6
M. Wt: 333.435
InChI Key: JERILFFEDVVFMT-UHFFFAOYSA-N
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Description

The compound 2-[(4-benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a (4-benzylpiperidin-1-yl)methyl group. This scaffold is prominent in medicinal chemistry due to its versatility in interacting with biological targets.

Properties

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21-18-8-4-5-9-19(18)22-20(23-21)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERILFFEDVVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 4-benzylpiperidine with a suitable quinazolinone precursor. One common method involves the condensation of 4-benzylpiperidine with 2-aminobenzamide under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinazolinone derivatives with varying degrees of saturation.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 2-[(4-benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of acetylcholinesterase activity by related compounds has been documented, which can help in increasing acetylcholine levels in the brain and potentially improving cognitive function .

Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate piperidine derivatives with quinazolinone precursors.
  • Functionalization : Further functionalization can be achieved through various chemical reactions such as alkylation or acylation to introduce the benzyl group.
  • Purification : The final products are usually purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Anticancer Activity

A study conducted on a series of quinazolinone derivatives demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, the compound was evaluated for its ability to inhibit acetylcholinesterase. Results showed that it significantly enhanced memory retention in treated animals compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound may also interact with other neurotransmitter systems, contributing to its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The 3,4-dihydroquinazolin-4-one core is a common feature among analogs, but substitutions and fused heterocycles significantly alter bioactivity:

Compound Core Structure Key Substituents Biological Activity Reference
Target compound 3,4-Dihydroquinazolin-4-one 2-(4-Benzylpiperidin-1-yl)methyl Not explicitly stated -
8-Substituted pyrido[3,4-d]pyrimidinones Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(Benzylpiperidin-1-yl)ethyl Kinase/cell activity (hypothesized)
3-Phenyl-2-phenylethenyl derivatives 3,4-Dihydroquinazolin-4-one 2-(E)-2-Phenylethenyl with sulfonamide COX-2 inhibition (47.1% at 20 μM)
TNKS inhibitors (e.g., compounds 33–37) 3,4-Dihydroquinazolin-4-one Para-substituted phenyl at position 2 TNKS inhibition, Wnt signaling

In contrast, the simpler quinazolinone core in the target compound and COX-2/TNKS inhibitors allows for greater flexibility in substituent design .

Substituent Analysis at Position 2

The nature of the substituent at position 2 critically influences target affinity and selectivity:

A. Benzylpiperidine Derivatives
  • Target compound : The 4-benzylpiperidine group provides a rigid, hydrophobic moiety that may enhance binding to receptors with aromatic pockets (e.g., kinases or GPCRs).
  • Analog 53a () : Substituted with 4-chlorobenzylpiperidine, introducing electron-withdrawing effects that could modulate binding kinetics .
B. Phenylethenyl and Sulfonamide Derivatives
  • COX-2 inhibitors () : The 2-phenylethenyl group with para-sulfonamide enhances polarity, improving solubility and COX-2 active site interactions .
C. Phenyl and Para-Substituted Derivatives
  • TNKS inhibitors () : Para-substitutions (e.g., methoxy) on the phenyl ring optimize steric and electronic interactions with the TNKS catalytic domain .

Physicochemical Properties

  • pKa: Analogous compounds (e.g., ’s phenylethylamino derivative) have predicted pKa values near 6.2, suggesting moderate solubility at physiological pH .

Biological Activity

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3OC_{19}H_{23}N_{3}O with a molecular weight of approximately 307.41 g/mol. The compound features a quinazolinone core substituted with a benzylpiperidine moiety, which is significant for its biological activity.

Receptor Interactions

Research indicates that compounds related to this compound exhibit notable affinities for various receptors:

  • Sigma Receptors : A study on derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide found that many compounds demonstrated high affinity for sigma receptors, particularly sigma1. For example, the unsubstituted compound displayed a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, suggesting that modifications to the piperidine structure can enhance receptor selectivity and binding affinity .
  • Muscarinic Receptors : Other studies have explored the activity of similar piperidine derivatives as antagonists for muscarinic receptors, particularly M4. These compounds may have implications in treating neurological disorders by modulating cholinergic signaling pathways .

Anticancer Activity

The quinazolinone scaffold has been associated with anticancer properties. Research into related compounds has shown that modifications can lead to increased cytotoxicity against various cancer cell lines. For instance, certain derivatives have been tested against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Case Study 1: Sigma Receptor Affinity

A quantitative structure-activity relationship (QSAR) analysis was performed on a series of benzylpiperidine derivatives to evaluate their binding affinities at sigma receptors. The study revealed that structural modifications significantly influenced receptor selectivity and binding potency, indicating the potential for developing targeted therapies based on these interactions .

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of quinazolinone derivatives on breast cancer cell lines. Results indicated that specific substitutions on the quinazolinone core enhanced cytotoxicity compared to unsubstituted analogs. This suggests that further exploration of these compounds could yield effective anticancer agents .

Data Tables

Compound NameMolecular FormulaKi (sigma1)Ki (sigma2)IC50 (D2)
N-(1-benzylpiperidin-4-yl)phenylacetamideC18H22N2O3.90 nM240 nM>10,000 nM
This compoundC19H23N3OTBDTBDTBD

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